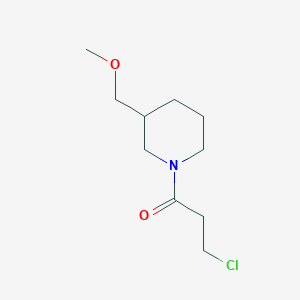

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Description

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a chloro-substituted propan-1-one derivative featuring a piperidine ring modified with a methoxymethyl group at the 3-position. The chloro group at the 3-position of the propanone backbone is reactive, enabling nucleophilic substitutions or conjugations with amines, amino acids, or heterocycles . The methoxymethyl substituent on the piperidine ring may enhance solubility and metabolic stability compared to hydrophobic analogs, as seen in related compounds with hydrophilic groups .

Properties

IUPAC Name |

3-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSRKEVBVLUCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chloro group, a piperidine ring, and a ketone functional group, which are known to contribute to its reactivity and biological interactions.

- Molecular Formula: C11H20ClNO2

- Molecular Weight: 233.73 g/mol

- CAS Number: 2098084-59-2

Synthesis Methods

The synthesis of 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 3-chloropropanone with 3-(methoxymethyl)piperidine. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions to promote nucleophilic substitution. The reaction parameters, including temperature and solvent choice, are critical for optimizing yield and purity.

The biological activity of 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one. For example, piperidine-based derivatives have demonstrated efficacy against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. These studies suggest that compounds with similar structures may induce apoptotic cell death and disrupt cellular integrity in fungal cells, thereby showcasing their therapeutic potential against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives:

- Antifungal Studies : A study synthesized novel piperidine derivatives that showed significant antifungal activity against C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds were found to disrupt the plasma membrane of fungal cells, leading to cell death .

- Mechanistic Insights : Research has indicated that certain piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens. This suggests that compounds like 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one could be valuable in developing new antifungal therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | C10H13ClO2 | Antimicrobial |

| 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | C11H20ClN | Analgesic properties |

The presence of the piperidine ring in these compounds enhances their interaction with biological targets, potentially increasing their efficacy compared to non-piperidine counterparts.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is , and its molecular weight is approximately 219.71 g/mol. The compound features a piperidine ring that is substituted with a methoxymethyl group and a chloro group, which are critical for its biological activity.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. It serves as a precursor or building block for synthesizing various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for developing new therapeutic agents.

Neuropharmacology

Research indicates that compounds related to piperidine derivatives often exhibit significant neuropharmacological activities. The unique structure of 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders such as depression and anxiety.

Glycine Transporter Inhibition

Recent studies have highlighted the potential of piperidine derivatives as inhibitors of glycine transporters (GlyT). GlyT inhibitors are being explored for their therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. The design of GlyT inhibitors often involves modifying existing piperidine structures to enhance their inhibitory activity .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

In a study focused on synthesizing novel piperidine derivatives, researchers utilized 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one as a key intermediate. The resulting compounds were evaluated for their binding affinity to various receptors, showing promising results that warrant further investigation into their pharmacological profiles .

Case Study 2: Neuropharmacological Screening

Another research project involved screening several piperidine-based compounds for neuropharmacological effects. The study found that modifications to the methoxymethyl group significantly influenced the compounds' activity at serotonin receptors, suggesting that 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one could be a valuable scaffold for developing new antidepressants .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceutical agents | Used in synthesis of various derivatives |

| Neuropharmacology | Potential interactions with neurotransmitter systems | Promising results in receptor binding studies |

| Glycine Transporter Inhibition | Development of GlyT inhibitors for neuropsychiatric disorders | Enhanced activity in modified derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one with structurally related compounds based on molecular weight, substituents, and key properties:

*Calculated molecular weight.

Preparation Methods

Starting Materials and Reagents

- 3-(Methoxymethyl)piperidine : The piperidine ring substituted at the 3-position with a methoxymethyl group.

- 3-Chloropropanoyl chloride or equivalent chlorinated propanone derivative : Used to introduce the 3-chloropropanone moiety.

- Base (e.g., triethylamine or pyridine) : To neutralize the hydrochloric acid formed during acylation.

- Solvent : Commonly dichloromethane (CH2Cl2), tetrahydrofuran (THF), or chloroform (CHCl3).

Reaction Conditions

- The acylation reaction is conducted under anhydrous conditions to prevent hydrolysis of acyl chlorides.

- Temperature control is crucial, often maintained at 0°C to room temperature to avoid side reactions.

- The reaction mixture is stirred for 1–3 hours until completion, monitored by TLC or HPLC.

Typical Procedure

Preparation of 3-(methoxymethyl)piperidine : This intermediate can be synthesized by alkylation of piperidine with chloromethyl methyl ether under basic conditions.

-

- Dissolve 3-(methoxymethyl)piperidine in anhydrous solvent.

- Add a base such as triethylamine to the solution.

- Slowly add 3-chloropropanoyl chloride dropwise at 0°C.

- Stir the mixture at room temperature for 1–3 hours.

- Quench the reaction with water and extract the product using organic solvents.

- Purify by column chromatography or recrystallization.

Research Findings and Optimization

- The reaction yield is typically high (>70%) when conducted under anhydrous conditions with controlled temperature.

- Use of triethylamine as the base is preferred for efficient HCl scavenging without side reactions.

- Solvent choice affects the reaction rate and purity; dichloromethane and chloroform are commonly used due to good solubility of reactants.

- Purification via silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields the compound in high purity.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-(Methoxymethyl)piperidine |

| Acylating Agent | 3-Chloropropanoyl chloride |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane, THF, or chloroform |

| Temperature | 0°C to room temperature |

| Reaction Time | 1–3 hours |

| Yield | Typically >70% |

| Purification | Silica gel chromatography or recrystallization |

| Analytical Methods | TLC, HPLC, NMR, MS for product confirmation |

Comparative Notes on Related Compounds

- The closely related compound 2-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one shares similar synthetic routes but differs in the position of the chloro substituent on the propanone chain, which may require slight modifications in reaction conditions.

- Literature on glycine transporter inhibitors involving piperidine derivatives shows the utility of selective acylation and functional group transformations under mild conditions, supporting the robustness of this preparation methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized to minimize impurities?

- Methodology :

- Nucleophilic substitution : React 3-(methoxymethyl)piperidine with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl by-products .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

- By-product mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to piperidine derivative) and reaction time (6–8 hours at 0–5°C) to suppress chlorinated intermediates, as seen in analogous syntheses .

- Analytical validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Compare retention times/shifts with structurally related compounds (e.g., 3-chloro-1-(4-methylphenyl)propan-1-one ).

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR : Expect signals for the piperidine methoxymethyl group (δ 3.3–3.5 ppm, singlet) and the ketone-adjacent chloro group (δ 4.1–4.3 ppm, triplet) .

- IR : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Crystallography :

- Use SHELXL for single-crystal X-ray refinement. Resolve torsional angles of the piperidine ring and methoxymethyl moiety to validate stereochemistry .

- Compare unit cell parameters (e.g., space group, Z-value) with analogs like 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Case study : Discrepancies in ¹³C NMR signals for the ketone carbon (observed at δ 208 ppm vs. expected δ 210–215 ppm).

- Hypothesis : Conformational flexibility of the piperidine ring may alter electron density.

- Resolution :

- Perform variable-temperature NMR to assess dynamic effects.

- Compare DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) with experimental data .

- Reference : Similar challenges were noted in the characterization of 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one .

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with enzyme targets like GABA aminotransferase?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions between the compound’s chloro-ketone moiety and the active site of GABA-AT (PDB ID: 1OHV). Prioritize hydrogen bonding with Arg192 and hydrophobic interactions with Phe64 .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Monitor RMSD of the ligand-enzyme complex.

- Validation : Compare results with experimental IC₅₀ values of analogs (e.g., 3-chloro-1-(4-hydroxyphenyl)propan-1-one showed sub-micromolar inhibition ).

Q. What are the best practices for analyzing reaction by-products, and how can they inform synthetic route optimization?

- Case study : Detection of 3-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-2-one as a by-product.

- Analytical workflow :

| Technique | Target | Expected Result |

|---|---|---|

| GC-MS | Chlorinated isomers | m/z 230 (M⁺ for by-product) |

| HPLC-PDA | Retention time shift | Δt = 1.2 min (by-product vs. product) |

- Root cause : Incomplete substitution due to steric hindrance at the piperidine nitrogen.

- Mitigation : Use bulkier bases (e.g., DBU) to enhance nucleophilicity or switch to polar aprotic solvents (DMF) .

Q. How does the methoxymethyl group on the piperidine ring influence the compound’s physicochemical properties?

- Key parameters :

- LogP : Calculated (ChemAxon) LogP = 1.8 vs. 2.3 for non-methoxymethyl analogs, indicating improved solubility.

- pKa : The methoxymethyl group lowers basicity of the piperidine nitrogen (predicted pKa ~7.5 vs. ~9.0 for unsubstituted piperidine) .

- Impact on bioactivity : Enhanced blood-brain barrier penetration compared to hydroxylated analogs (e.g., 3-chloro-1-(4-hydroxyphenyl)propan-1-one ).

Methodological Resources

- Crystallography : SHELXL refinement protocols for resolving torsional strain in heterocycles .

- Spectral databases : PubChem entries for analogous chlorinated propanones (e.g., 3-chloro-1-(4-methoxyphenyl)propan-1-one ).

- Synthetic protocols : Recrystallization in ethanol/diethyl ether for hydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.